Introduction: A Pivotal Intermediate in Modern Chemistry
Introduction: A Pivotal Intermediate in Modern Chemistry
An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
2,6-Dichloro-4-(trifluoromethyl)aniline, identified by the CAS number 24279-39-8, is a halogenated aromatic amine of significant interest in synthetic chemistry.[1] Its unique substitution pattern—two chlorine atoms ortho to the amine and a trifluoromethyl group in the para position—confers a distinct combination of steric and electronic properties. This structure makes it an exceptionally valuable building block and a critical intermediate in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.[2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and methodologies.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.
Systematic Names:
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Common Synonyms: 4-Amino-3,5-dichlorobenzotrifluoride, 3,5-dichloro-4-aminobenzotrifluoride[1][5][6]
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 24279-39-8 | [1][5][7] |
| Molecular Formula | C₇H₄Cl₂F₃N | [5] |
| Molecular Weight | 230.01 g/mol | [5] |
| Appearance | White to light-colored solid/powder | [4] |
| Melting Point | 34-37 °C | [1][7][8] |
| Boiling Point | 60-62 °C @ 1 mmHg | [1][8] |
| Specific Gravity | 1.532 g/cm³ | [1][8] |
| Solubility | Soluble in organic solvents like methanol; insoluble in water. | [1][7][8] |
Synthesis Methodologies: Rationale and Execution
The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline is most commonly achieved via the direct chlorination of 4-(trifluoromethyl)aniline. This route is often preferred due to the availability of the starting material and the straightforward nature of the reaction.
Core Principle: Electrophilic Aromatic Substitution
The reaction proceeds via electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. However, the presence of two chlorine atoms ortho to the amine introduces significant steric hindrance, which is a key factor in its subsequent reactivity. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. The regioselectivity of the chlorination is thus dictated by the powerful directing effect of the amino group.
Caption: A typical workflow for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative method for the chlorination of 4-(trifluoromethyl)aniline.
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Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (e.g., containing a sodium thiosulfate solution to neutralize excess chlorine).
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Charging the Reactor: Charge the flask with 4-(trifluoromethyl)aniline and a suitable solvent such as toluene or dichloromethane.[9] Cool the mixture to 0-5 °C using an ice bath.
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Chlorination: Begin bubbling chlorine gas (Cl₂) slowly into the stirred reaction mixture. The rate of addition must be carefully controlled to manage the exothermic reaction and prevent over-chlorination.
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Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting material is consumed.
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Quenching and Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine. Quench the reaction by carefully adding water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to remove HCl generated as a byproduct.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline (purity >99%).[9][10]
Core Applications in Research and Industry
The utility of this compound stems from its role as a versatile intermediate. The amine group provides a reactive handle for derivatization, while the chlorine and trifluoromethyl groups modulate the electronic properties and metabolic stability of the final products.
Caption: A standard workflow for the quality control and analysis of the title compound.
Standard Analytical Protocol
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Purity Determination (GC/HPLC):
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Technique: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is highly effective due to the compound's volatility. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used.
-
Objective: To quantify the main peak corresponding to the product and identify any impurities. Commercial suppliers often guarantee purity levels of ≥98% or higher. [4][5][10] * Output: A chromatogram showing peak areas, from which the percentage purity is calculated.
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Structural Confirmation (Spectroscopy):
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Mass Spectrometry (MS): Used to confirm the molecular weight (230.01 g/mol ) and isotopic pattern characteristic of a molecule containing two chlorine atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the aromatic protons and the amine protons. ¹³C NMR and ¹⁹F NMR are used to confirm the carbon skeleton and the presence of the -CF₃ group, respectively.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretches of the primary amine.
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Documentation:
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All data is compiled into a Certificate of Analysis (CoA), which validates the batch's quality and confirms it meets the required specifications for use in further manufacturing or research.
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Safety, Handling, and Storage
Due to its chemical nature, 2,6-dichloro-4-(trifluoromethyl)aniline requires strict adherence to safety protocols.
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Hazard Identification: The compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation. [1][4][6][11]It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects. [12][11]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [1][6]* Handling: Avoid creating dust. Use only with adequate ventilation. [6]Workers should wash hands and face thoroughly after handling and before eating or drinking. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12][11]It should be kept away from incompatible materials such as strong oxidizing agents. [11]For long-term stability, storage under an inert nitrogen atmosphere is recommended. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [11]
Conclusion
2,6-Dichloro-4-(trifluoromethyl)aniline is more than just a chemical compound; it is an enabling tool for innovation in life sciences and materials science. Its well-defined properties, established synthesis routes, and critical role as a synthetic intermediate underscore its importance. For researchers and developers, a thorough understanding of its chemistry, handling requirements, and analytical validation is paramount to leveraging its full potential in creating next-generation pharmaceuticals, agrochemicals, and specialty materials.
References
- 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,6-Dichloro-4-(trifluoromethyl)aniline | CAS 24279-39-8. (n.d.). Santa Cruz Biotechnology.
- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8. (n.d.). Biosynth.
- 2,6-DICHLORO-4-(TRIFLUOROMETHYL)ANILINE | CAS 24279-39-8. (n.d.). Molbase.
- Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. (2025). Fisher Scientific.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.).
- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8. (n.d.). Sigma-Aldrich.
- Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. (n.d.).
- Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. (n.d.).
- Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. (2018).
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- 2,6-dichloro-4-(trifluoromethyl)aniline 95%. (n.d.). Jiangsu Tuoqiu Agriculture Chemical Co., Ltd..
- 2,4-Dichloro-6-(trifluoromethyl)aniline. (n.d.). PubChem.
- 2,6-Dichloro-4-(trifluoromethyl) Aniline (dctfma) Market Report. (n.d.).
- 2,6-Dichloro-4-(trifluoromethyl)aniline. (n.d.). HPC Standards.
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